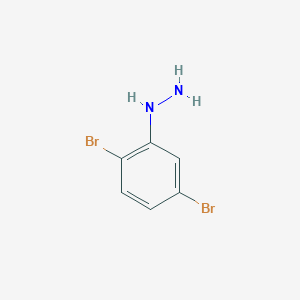

(2,5-Dibromophenyl)hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dibromophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYLGBZJXJXCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397111 | |

| Record name | (2,5-dibromophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62672-26-8 | |

| Record name | (2,5-dibromophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dibromophenyl Hydrazine

Principles and Advantages of Continuous Flow for Phenylhydrazine (B124118) Salts

Continuous flow synthesis involves the continuous pumping of reagents through a network of tubes or microreactors. nih.gov This approach offers several advantages over batch processing for the synthesis of phenylhydrazine salts:

Enhanced Safety: The small reactor volumes and rapid heat and mass transfer in flow systems significantly mitigate the risks associated with the accumulation of unstable diazonium salts, reducing the potential for explosive decomposition. nih.gov

Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of the reaction, leading to higher yields and purities. nih.gov

Increased Efficiency: The automation and continuous nature of flow processes can lead to higher throughput and reduced manual handling. nih.gov

Facilitated Scale-up: Scaling up a flow process is often more straightforward than scaling up a batch reaction, as it typically involves running the system for a longer duration or using parallel reactors.

Reactor Design and Process Optimization for Enhanced Efficiency and Safety

The design of the flow reactor is critical for the successful implementation of continuous diazotization and subsequent reduction. nih.gov Typically, the setup involves separate inlet streams for the aniline (B41778) precursor, the diazotizing agent (e.g., sodium nitrite (B80452) in acid), and the reducing agent. nih.gov These streams are brought together in a mixing zone and then passed through a temperature-controlled reactor coil to ensure complete reaction. nih.gov

Process optimization involves systematically varying parameters such as reagent concentrations, flow rates (which determines the residence time), and temperature to find the optimal conditions for the desired transformation. nih.gov In-line analytical techniques can be integrated to monitor the reaction in real-time, allowing for rapid optimization and quality control. nih.gov The efficient mixing and heat exchange in microreactors are particularly beneficial for managing the exothermic nature of both the diazotization and reduction steps. nih.gov

Integrated Reaction Sequences in Flow Systems

Continuous flow chemistry offers significant advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and the potential for seamless integration of multiple reaction and purification steps. researchgate.netacs.org For the synthesis of phenylhydrazine derivatives like (2,5-Dibromophenyl)hydrazine, flow systems allow for the safe handling of potentially hazardous intermediates, such as diazonium salts, by generating and consuming them in situ. google.comcardiff.ac.uk

A prominent flow-based approach involves the diazotization of a substituted aniline followed by reduction. google.com In a typical integrated sequence for this compound hydrochloride, 2,5-dibromoaniline (B181072) would be the starting material. The process, as outlined in patent literature, involves the following steps within a modular flow reactor:

Diazotization: An acidic solution of 2,5-dibromoaniline is continuously mixed with a diazotization reagent (e.g., sodium nitrite) in a temperature-controlled reactor module. The rapid mixing and precise temperature control inherent to flow reactors ensure the efficient and safe formation of the corresponding diazonium salt. google.com

Reduction: The stream containing the freshly generated diazonium salt is then immediately merged with a stream of a reducing agent. While tin(II) chloride is a classic choice, modern methods may employ safer and more environmentally friendly alternatives. cardiff.ac.uk This reaction reduces the diazonium group to the hydrazine (B178648) moiety.

Salt Formation/Isolation: The resulting this compound can be converted into a stable salt, such as the hydrochloride, within the flow system before collection. google.com

This integrated approach minimizes the isolation of unstable intermediates, reduces reaction times, and allows for automated, continuous production, which can significantly increase throughput compared to batch processing. acs.orgmdpi.com

Comparative Analysis of Synthetic Routes

The choice of synthetic methodology for this compound depends on factors such as scale, required purity, cost, and environmental considerations. The primary methods are the reduction of a nitroaromatic precursor in a batch process and the diazotization/reduction sequence, which can be adapted for continuous flow.

Evaluation of Reaction Efficiency and Throughput

A comparative analysis reveals significant differences in efficiency and throughput between batch and flow methodologies. The traditional batch synthesis, involving the reduction of 2,5-dibromonitrobenzene with hydrazine hydrate, often requires long reaction times of 6 to 12 hours at reflux temperatures.

In contrast, continuous flow processes boast significantly shorter residence times, often on the order of minutes. acs.orgmdpi.com For example, a patent for the continuous synthesis of phenylhydrazine salts notes a total reaction time deviation of only 15 seconds. google.com While specific yield data for the flow synthesis of this compound is proprietary, analogous flow syntheses of other heterocyclic compounds consistently demonstrate higher yields and throughput compared to their batch counterparts. acs.orgmdpi.com For instance, the flow synthesis of a pyrazole (B372694) ester achieved an 89% yield with a residence time of 52 minutes, whereas the comparable batch reaction required 2 hours and yielded only 70%. acs.org

| Parameter | Batch Hydrazine Reduction | Continuous Flow Diazotization/Reduction acs.orggoogle.commdpi.com |

| Typical Reaction Time | 6–12 hours | Minutes |

| Throughput | Limited by reactor volume | High, continuous output |

| Yield | Variable, subject to side reactions | Generally higher and more consistent |

| Process Control | Manual, less precise | Automated, highly precise |

This table provides a generalized comparison based on typical characteristics of batch versus flow processes.

Product Purity and Isolation Considerations

Product purity and the complexity of isolation are critical considerations. In the batch reduction of 2,5-dibromonitrobenzene, the crude product is typically isolated by quenching the reaction with water, followed by extraction with an organic solvent and subsequent drying. Purification is then achieved by recrystallization. The choice of solvent for recrystallization is crucial for obtaining high purity and good crystal morphology, which aids in filtration.

| Solvent | Recovery (%) | Purity (%) |

|---|---|---|

| Ethanol | 85 | 99.3 |

| Ethyl Acetate | 72 | 98.7 |

| Heptane/Ethanol (3:1) | 91 | 99.8 |

Flow systems can incorporate in-line purification and extraction, simplifying the work-up process. researchgate.netacs.org By generating a cleaner crude product due to better control over reaction parameters, the need for extensive downstream purification may be reduced. The product is often collected as a salt, which can facilitate easier handling and isolation by filtration directly from the reaction stream. google.com

Environmental and Economic Impact of Different Methodologies

The environmental and economic footprint of a synthetic route is increasingly important. Batch processes often involve large volumes of solvents for both the reaction and the subsequent extraction and purification steps, leading to significant solvent waste. mdpi.com The long reaction times and heating requirements also contribute to higher energy consumption.

| Aspect | Batch Hydrazine Reduction | Continuous Flow Diazotization/Reduction |

| Solvent Consumption | High | Low |

| Energy Consumption | High (long heating times) | Low (short residence times, efficient heat transfer) |

| Waste Generation | Higher (solvents, byproducts) | Lower, minimized side reactions |

| Safety | Handling of bulk, potentially hazardous reagents | In-situ generation of hazardous intermediates, enhanced containment researchgate.netgoogle.com |

| Scalability | Requires significant redevelopment | Easier to scale up by running longer or in parallel researchgate.net |

This table provides a qualitative comparison of the environmental and economic impacts.

Chemical Reactivity and Mechanistic Studies of 2,5 Dibromophenyl Hydrazine

Reactivity of the Hydrazine (B178648) Moiety

The -NHNH₂ group is a potent nucleophile and is the primary site of reactivity in many transformations, readily participating in condensation and cyclization reactions.

The most fundamental reaction of the hydrazine moiety is its condensation with aldehydes and ketones. In this nucleophilic addition-elimination reaction, the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable C=N bond, yielding a (2,5-dibromophenyl)hydrazone. chemguide.co.uk This reaction is typically catalyzed by a small amount of acid. libretexts.org

The formation of the hydrazone is often not the endpoint but a crucial intermediate step for subsequent reactions, such as the Wolff-Kishner reduction or various cyclization pathways. libretexts.orgmasterorganicchemistry.com The mechanism proceeds through a hemiaminal-like intermediate which then dehydrates. chemguide.co.uk The stability of the resulting hydrazone is attributed to the conjugation between the C=N double bond and the aromatic ring.

The hydrazones derived from (2,5-Dibromophenyl)hydrazine are valuable precursors for synthesizing a variety of nitrogen-containing heterocyclic compounds, including indoles and pyrazoles.

Fischer Indole (B1671886) Synthesis: One of the most powerful applications of arylhydrazines is the Fischer indole synthesis. When a (2,5-dibromophenyl)hydrazone, formed from this compound and an appropriate ketone or aldehyde, is heated in the presence of a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, HCl), it undergoes a -sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield a substituted indole. wikipedia.orgnih.gov This reaction reliably incorporates the N1 nitrogen of the hydrazine into the indole ring. wikipedia.org The reaction with this compound specifically leads to the formation of 4,7-dibromoindoles, which are valuable synthetic intermediates. mdpi.com

Table 1: Potential 4,7-Dibromoindole Products from the Fischer Indole Synthesis This table presents hypothetical products based on established Fischer indole synthesis reactions.

| Carbonyl Reactant | Resulting 4,7-Dibromoindole Product |

|---|---|

| Acetone | 4,7-Dibromo-2-methyl-1H-indole |

| Pyruvic acid | 4,7-Dibromo-1H-indole-2-carboxylic acid |

| Cyclohexanone (B45756) | 1,2,3,4-Tetrahydro-5,8-dibromocarbazole |

| Acetophenone | 4,7-Dibromo-2-phenyl-1H-indole |

Pyrazole (B372694) Synthesis: this compound can react with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrazoles. The reaction proceeds via an initial condensation of the hydrazine with one carbonyl group, followed by an intramolecular cyclization as the second nitrogen attacks the remaining carbonyl group, and subsequent dehydration. mdpi.comnih.gov This method provides a direct route to 1-aryl-pyrazoles, where the aryl group is the 2,5-dibromophenyl moiety. dergipark.org.tr

Table 2: Potential Pyrazole Products from Cyclocondensation Reactions This table presents hypothetical products based on established pyrazole synthesis reactions.

| 1,3-Dicarbonyl Reactant | Resulting 1-(2,5-Dibromophenyl)pyrazole Product |

|---|---|

| Acetylacetone (2,4-Pentanedione) | 1-(2,5-Dibromophenyl)-3,5-dimethyl-1H-pyrazole |

| Dibenzoylmethane | 1-(2,5-Dibromophenyl)-3,5-diphenyl-1H-pyrazole |

| Ethyl acetoacetate | 1-(2,5-Dibromophenyl)-3-methyl-1H-pyrazol-5(4H)-one |

Triazole Synthesis: The hydrazine can also be a precursor for 1,2,4-triazoles. A common pathway involves the reaction of the hydrazine with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo dehydrative cyclization, often under basic conditions, to furnish the 1,2,4-triazole (B32235) ring. orientjchem.org

Reactivity of the Bromine Substituents on the Phenyl Ring

The two bromine atoms on the aromatic ring provide reaction sites for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions. Direct nucleophilic substitution of the bromine atoms is generally challenging.

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group (bromine). researchgate.net These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. The hydrazine moiety (-NHNH₂) is an electron-donating group, which activates the ring towards electrophilic substitution but deactivates it towards nucleophilic attack. Consequently, direct SNAr reactions on this compound are generally unfavorable and would require harsh reaction conditions. msu.edu

The bromine atoms of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions. However, the free hydrazine group can coordinate to the palladium catalyst and inhibit its activity. researchgate.net Therefore, protection of the hydrazine, often by converting it to an acetamide (B32628) or a hydrazone, is typically required before subjecting the molecule to these transformations.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling an aryl halide with an organoboron compound. Research has demonstrated that N-(2,5-dibromophenyl)acetamide, the protected form of the corresponding aniline (B41778), readily undergoes Suzuki coupling with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃. researchgate.net This allows for the selective, stepwise replacement of the bromine atoms to build complex, functionalized biaryl amides.

Table 3: Suzuki-Miyaura Cross-Coupling Reactions of N-(2,5-dibromophenyl)acetamide Data sourced from a study on the synthesis of triphenyl acetamide analogs. researchgate.net

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | N-(2,5-Diphenylphenyl)acetamide | 85 |

| 4-Methylphenylboronic acid | N-(2,5-Di(p-tolyl)phenyl)acetamide | 81 |

| 4-Methoxyphenylboronic acid | N-(2,5-Bis(4-methoxyphenyl)phenyl)acetamide | 78 |

| 4-Chlorophenylboronic acid | N-(2,5-Bis(4-chlorophenyl)phenyl)acetamide | 75 |

Heck Reaction: The Heck reaction couples aryl halides with alkenes. organic-chemistry.org While specific examples with this compound are not widely reported, its protected derivatives are expected to be viable substrates. For instance, a protected form could react with alkenes like butyl acrylate (B77674) in the presence of a palladium catalyst to introduce alkenyl side chains. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org Similar to other cross-coupling reactions, a protected derivative of this compound would likely be required. The reaction of the protected dibromide with a terminal alkyne such as phenylacetylene, catalyzed by palladium and a copper(I) co-catalyst, would yield alkynyl-substituted phenyl derivatives. researchgate.net

Elucidation of Specific Reaction Mechanisms

Mechanism of Fischer Indole Synthesis: The accepted mechanism begins with the acid-catalyzed isomerization of the (2,5-dibromophenyl)hydrazone to its corresponding ene-hydrazine tautomer. wikipedia.org This tautomer then undergoes a -sigmatropic rearrangement (a diaza-Cope rearrangement), which is the key bond-forming step, creating a new C-C bond and forming a di-imine intermediate. A subsequent cyclization and acid-catalyzed elimination of an ammonia molecule leads to the rearomatization of the six-membered ring and the formation of the stable 4,7-dibromoindole product. nih.gov

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle for the Suzuki reaction of a protected (2,5-dibromophenyl) derivative involves three key steps. libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the dibromophenyl substrate, forming a Pd(II) complex. This is generally the rate-determining step. libretexts.org

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, and the C-C bond of the final biaryl product is formed, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Mechanisms of N-Benzoyl-N'-(2,5-dibromophenyl)hydrazine Reactions

The reactivity of N-benzoyl-N'-(2,5-dibromophenyl)hydrazine is characterized by the interplay of its functional groups: the benzoyl moiety, the hydrazine linkage, and the dibrominated phenyl ring. The reaction mechanisms are often complex, involving multiple steps and the formation of various intermediates.

One notable reaction involves the interaction of N-benzoyl-N'-(2,5-dibromophenyl)hydrazine with reagents like p-nitrothiophenol. In such reactions, a proposed p-nitrothiophenoxy intermediate can be formed. The general mechanism for reactions of benzoyl hydrazines can involve oxidation, which leads to the formation of N,N'-diacylhydrazines, sometimes mediated by visible light and a photocatalyst. researchgate.net While not specific to the dibromophenyl derivative, these oxidative coupling mechanisms suggest that the hydrazine moiety is a key reactive center. researchgate.net

The general types of reactions that this compound itself can undergo include oxidation to azobenzenes, reduction to aniline derivatives, and nucleophilic substitution. These inherent reactivities of the parent hydrazine influence the pathways available to its acylated derivatives.

Table 1: General Reaction Types Involving Hydrazine Derivatives

| Reaction Type | Description | Potential Product from this compound Derivative |

|---|---|---|

| Oxidation | Loss of electrons from the hydrazine moiety. | Can lead to the formation of corresponding azobenzenes or diacylhydrazines. researchgate.net |

| Reduction | Gain of electrons, often cleaving the N-N bond. | Can result in the formation of aniline derivatives. |

| Nucleophilic Substitution | The bromine atoms on the phenyl ring are replaced by other nucleophiles. | Formation of substituted phenylhydrazine (B124118) derivatives. |

| Hydrolysis | Cleavage of the acyl group from the hydrazine. | Yields this compound and benzoic acid. psu.edu |

Proton Exchange Systems in Reaction Intermediates

Proton exchange is a fundamental process in the reactions of hydrazine derivatives, governing the formation and fate of key intermediates. In reactions involving N-benzoyl-N'-(2,5-dibromophenyl)hydrazine, intermediates are capable of participating in proton exchange systems, which can dictate the final product structure, such as in the formation of benzothiadiazines.

The concept of proton-coupled electron transfer (PCET) is central to understanding these systems. PCET involves the transfer of both a proton and an electron, often in a concerted step, which can facilitate the homolytic cleavage of bonds like N-H. nih.gov In the context of hydrazine derivatives, a reaction intermediate can be deprotonated at a weakly acidic N-H bond to form an anion. libretexts.org This anion is often a key reactive species. For example, in the Wolff-Kishner reduction, a hydrazone intermediate is deprotonated, leading to a resonance-stabilized anion that ultimately facilitates the reduction of a carbonyl group. libretexts.org

In acidic conditions, the nitrogen atoms of the hydrazine moiety can be protonated. Studies on related N-acylimidazoles show the existence of mono- and diprotonated species in acidic solutions, which significantly affects the reaction kinetics and mechanism. psu.edu The formation of these protonated intermediates is often a rapid pre-equilibrium step. unimi.it The charge on the intermediate, whether positive or negative, can influence the subsequent reaction steps and the stability of the species itself. wur.nl

Table 2: Key Concepts in Proton Exchange for Hydrazine Derivatives

| Concept | Description | Relevance to this compound Reactions |

|---|---|---|

| Proton-Coupled Electron Transfer (PCET) | A mechanism involving the simultaneous or stepwise transfer of a proton and an electron. nih.gov | Can enable the formation of radical intermediates from the hydrazine moiety, facilitating subsequent reactions. |

| Deprotonation | Removal of a proton from a weakly acidic N-H bond to form an anionic intermediate. libretexts.org | Creates a nucleophilic or otherwise reactive species that can participate in cyclization or rearrangement. libretexts.org |

| Protonation in Acidic Media | Addition of a proton to the basic nitrogen atoms of the hydrazine. psu.edu | Can activate the molecule for certain reactions or lead to specific catalytic pathways, involving mono- or diprotonated species. psu.edu |

| Reaction Intermediates | Transient species formed during a reaction, such as anions, cations, or radicals. | The stability and reactivity of these intermediates, governed by proton exchange, determine the reaction outcome. wur.nl |

Intramolecular Cyclization Mechanisms (e.g., benzothiadiazine formation)

The formation of heterocyclic rings through intramolecular cyclization is a significant reaction pathway for derivatives of this compound. Specifically, intermediates derived from N-benzoyl-N'-(2,5-dibromophenyl)hydrazine are known to have the potential to undergo cyclization to form benzothiadiazines.

The general mechanism for such cyclizations involves a nucleophilic attack from one part of the molecule onto an electrophilic center in another part of the same molecule. For the formation of benzothiazine or thiadiazine rings, a sulfur-containing group is typically involved. mdpi.comnih.govnahrainuniv.edu.iq For instance, in the reaction of N-benzoyl-N'-(2,5-dibromophenyl)hydrazine with p-nitrothiophenol, a p-nitrothiophenoxy intermediate is proposed. This intermediate could rearrange and cyclize, with the sulfur atom acting as the nucleophile attacking an electrophilic site on the aromatic ring, or a related mechanism where the hydrazine nitrogen attacks a carbonyl or imine, followed by ring closure involving the sulfur moiety.

The synthesis of related 1,4-benzothiazine derivatives often proceeds via the oxidative cyclization of a 2-aminothiophenol (B119425) derivative with a 1,3-dicarbonyl compound. nih.gov The mechanism involves the formation of an enamine intermediate, which then cyclizes through the cleavage of a disulfide bond or a similar process. nih.gov Another pathway involves the nucleophilic addition of a thiol group to an activated intermediate, followed by intramolecular condensation. nih.gov

In the synthesis of triazolo-thiadiazine systems, a common strategy involves the cyclization of a triazole-thiol derivative with a compound containing two electrophilic centers, such as a phenacyl bromide. nahrainuniv.edu.iq This highlights a general principle where a precursor containing both a nucleophilic heteroatom (like sulfur or nitrogen) and a reactive hydrazine or amine group can be induced to cyclize with an appropriate electrophilic partner. nahrainuniv.edu.iq Palladium-catalyzed intramolecular carbonylative cyclization is another modern method used to form similar heterocyclic structures, demonstrating the importance of transition metal catalysis in facilitating such ring-forming reactions. beilstein-journals.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-Benzoyl-N'-(2,5-dibromophenyl)hydrazine |

| p-nitrothiophenol |

| Benzothiadiazine |

| N,N'-Diacylhydrazine |

| N-benzoyl-2-phenylimidazole |

| Azobenzene |

| Aniline |

| Benzoic acid |

| Hydrazone |

| 1,4-Benzothiazine |

| 2-Aminothiophenol |

| Triazolo[3,4-b] researchgate.netthiadiazine |

Applications in Advanced Organic Synthesis and Materials Science

Precursor in Heterocyclic Compound Synthesis

The reactivity of the hydrazine (B178648) moiety and the presence of two bromine atoms on the aromatic ring of (2,5-Dibromophenyl)hydrazine allow for its participation in a variety of cyclization and substitution reactions, leading to the formation of diverse heterocyclic scaffolds.

Synthesis of Substituted Indoles

The Fischer indole (B1671886) synthesis is a classic and widely used method for constructing the indole nucleus. researchgate.netnih.govorganic-chemistry.org This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. This compound can be effectively employed in this reaction to produce indoles bearing bromine substituents at the 5- and 7-positions. These brominated indoles are valuable intermediates that can be further functionalized through cross-coupling reactions, leveraging the reactivity of the carbon-bromine bonds.

A general approach involves the condensation of this compound with a suitable ketone or aldehyde to form the corresponding phenylhydrazone. Subsequent treatment with an acid catalyst, such as polyphosphoric acid, promotes the intramolecular cyclization to yield the substituted indole. researchgate.net The reaction conditions can be tailored to optimize the yield and selectivity of the desired indole derivative. For instance, a one-pot, three-component protocol based on a Fischer indolisation–N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles from readily available aryl hydrazines, ketones, and alkyl halides. rsc.org

| Reagents | Conditions | Product | Reference |

| This compound, Ketone/Aldehyde | Acid catalyst (e.g., polyphosphoric acid) | 5,7-Dibromo-substituted indole | researchgate.net |

| Phenylhydrazine hydrochloride, Butanone, 2-(Bromomethyl)-6-methylpyridine | Microwave irradiation | 2,3-Dimethyl-1-((6-methylpyridin-2-yl)methyl)indole | rsc.org |

Formation of Substituted Carbazoles (e.g., dibromospiro[tetrahydrocarbazole-dioxolane] derivatives)

This compound is a key starting material for the synthesis of more complex polycyclic structures, such as carbazoles. A notable example is the preparation of 5,8-dibromospiro[1,2,4,9-tetrahydrocarbazole-3,2'- nih.govdioxolane]. google.com This synthesis involves the reaction of this compound with a suitable cyclic ketone, such as a dioxolane-protected cyclohexanone (B45756) derivative. google.com The resulting spirocyclic carbazole (B46965) retains the bromine atoms, which can serve as handles for further synthetic transformations, enabling the construction of elaborate molecular architectures for applications in materials science and medicinal chemistry.

Derivatives of Benzothiadiazine Ring Systems

The synthesis of benzothiadiazine derivatives can also be achieved using precursors derived from reactions involving hydrazine. While direct reaction of this compound in this context is less commonly detailed, the general strategies for forming the 1,2,3-benzothiadiazine 1,1-dioxide ring system often involve the cyclization of ortho-substituted benzenesulfonyl chlorides with hydrazine. researchgate.netmdpi.com For instance, ortho-(2-aryl-1,3-dioxolan-2-yl)benzenesulfonyl chlorides can be cyclized with hydrazine monohydrate to furnish 4-aryl-2H-1,2,3-benzothiadiazine 1,1-dioxides. researchgate.net The bromine atoms on the phenyl ring of a precursor like this compound would be expected to influence the electronic properties and reactivity of the resulting benzothiadiazine system.

Other Nitrogen-Containing Heterocycles

The versatility of this compound extends to the synthesis of a variety of other nitrogen-containing heterocycles. researchgate.netrsc.orgnih.gov Hydrazine derivatives are fundamental building blocks for heterocycles such as pyrazoles, pyridazines, and triazoles. ijcrt.orgmdpi.comresearchgate.net For example, the reaction of a hydrazine with a 1,3-dicarbonyl compound is a standard method for pyrazole (B372694) synthesis. By using this compound, 1-(2,5-dibromophenyl)pyrazoles can be prepared. These brominated pyrazoles can then be subjected to further chemical modifications. Similarly, condensation reactions with appropriate diketones or their equivalents can lead to the formation of pyridazine (B1198779) and other heterocyclic systems. google.com

Role in the Synthesis of Bioactive Compounds

The ability of this compound to serve as a precursor to various functionalized heterocyclic compounds makes it an important intermediate in the synthesis of bioactive molecules.

Precursors for Pharmaceutical Intermediates

This compound is a valuable precursor in the synthesis of pharmaceutical intermediates. researchgate.netrsc.orgnih.gov The heterocyclic scaffolds derived from this compound, such as indoles and carbazoles, are prevalent in many biologically active natural products and synthetic drugs. The bromine atoms on the aromatic ring of intermediates derived from this compound allow for the introduction of diverse functional groups through transition metal-catalyzed cross-coupling reactions. This modular approach is highly advantageous in medicinal chemistry for the generation of compound libraries for drug discovery and for the optimization of lead compounds. For instance, hydrazine derivatives are precursors to several commercialized drugs. ijcrt.org The synthesis of various pharmaceutical agents often involves the use of hydrazine and its derivatives to construct the core heterocyclic ring systems. researchgate.net

| Precursor | Target Heterocycle | Potential Therapeutic Area | References |

| This compound | Substituted Indoles | Anticancer, Anti-inflammatory | researchgate.netscirp.org |

| This compound | Substituted Carbazoles | Neuroprotective agents | google.com |

| Hydrazine derivatives | Benzothiadiazines | Diuretics, Antihypertensives | mdpi.comnih.gov |

| Hydrazine derivatives | Pyrazoles, Pyridazines | Antimicrobial, Analgesic | ijcrt.orgresearchgate.net |

Building Block for Agrochemical Synthesis (e.g., insecticides, bactericides, herbicides)

This compound is a valuable intermediate in the synthesis of a variety of agrochemicals. Its reactive hydrazine group allows for the construction of complex heterocyclic structures, which are common scaffolds in modern pesticides. Substituted phenylhydrazines are widely utilized in the synthesis of insecticides, bactericides, and herbicides. google.comjustia.com The presence of the dibromo-substituted phenyl ring can enhance the biological activity and modify the physical properties of the final agrochemical product.

The primary role of this compound in this context is as a precursor for forming heterocyclic rings like pyrazoles and triazoles through condensation and cyclization reactions. These heterocyclic compounds are known to exhibit a wide range of biological activities.

Insecticides: Derivatives of phenylhydrazine are crucial in creating modern insecticides. For instance, N-pyridylpyrazole structures, which are central to a class of insecticides known as anthranilic diamides, are synthesized using hydrazine derivatives. nih.gov These insecticides, such as Rynaxypyr™, act as potent activators of insect ryanodine (B192298) receptors, leading to effective pest control. nih.gov The synthesis often involves the reaction of a substituted hydrazine with a dicarbonyl compound to form the core pyrazole ring, which is then further elaborated into the final amide-based insecticide. nih.gov Research has shown that substitutions on the phenyl ring of the hydrazine moiety can significantly influence the insecticidal activity of the final product. nih.gov

Bactericides and Fungicides: Phenylhydrazine derivatives are employed to synthesize compounds with significant bactericidal and fungicidal properties. Research has demonstrated that aminopyrimidine derivatives synthesized from the condensation of a substituted bromophenylhydrazine with aldehydes show potent inhibitory action against fungal plant pathogens like Cercospora arachidicola and Physalospora piricola. sioc-journal.cn Similarly, novel quinoline (B57606) carbohydrazide (B1668358) derivatives prepared from bromophenylhydrazine have been identified as promising microbial DNA-gyrase inhibitors, showing activity against S. aureus and C. albicans. nih.gov The mechanism often involves the inhibition of essential enzymes in the pathogens, such as the pyruvate (B1213749) dehydrogenase multienzyme complex (PDHc). sioc-journal.cn

Herbicides: Substituted phenylhydrazines are building blocks for several classes of herbicides. One notable example is the synthesis of picolinic acid herbicides, which are a type of synthetic auxin herbicide effective against broadleaf weeds. mdpi.com Novel picolinic acids incorporating a pyrazole ring, derived from precursors like (2-bromophenyl)hydrazine, have been designed and synthesized, showing significant herbicidal activity. mdpi.com Another example is the synthesis of the herbicide sulfentrazone, a triazolinone compound, which can be produced via a multi-step process starting from a substituted chlorophenylhydrazine. google.com

Contributions to Advanced Materials Chemistry

Substituted phenylhydrazine compounds, including this compound, are recognized for their applications in the development of advanced materials, such as charge transfer materials and polymers. google.comjustia.com

Development of Charge Transfer Materials

Charge transfer (CT) complexes are assemblies of two or more molecules, consisting of an electron donor and an electron acceptor held together by electrostatic forces. mdpi.comwikipedia.org These materials are of significant interest due to their unique electronic and optical properties, which have applications in organic electronics. rsc.org

Substituted phenylhydrazines are explicitly mentioned as being used in the field of charge transfer materials. google.comjustia.com The hydrazine moiety (-NH-NH₂) is an electron-donating group, while the phenyl ring's electronic properties are modified by the electron-withdrawing bromine substituents. This combination makes this compound a potential electron donor component for forming CT complexes with suitable electron acceptor molecules. The formation of such a complex is often indicated by the appearance of a new absorption band in the visible spectrum. mdpi.com The specific structure of the donor and acceptor molecules dictates the properties of the resulting CT material, influencing factors like electrical conductivity and photoconductivity. rsc.org Molecular orbital studies have been conducted on charge transfer complexes that include dibromophenyl moieties, highlighting the scientific interest in these structures. exaly.com

Synthesis of Polymer Materials

This compound and its derivatives serve as monomers or intermediates in the synthesis of specialized polymers. google.comjustia.com The hydrazine functional group provides reactive sites for polymerization reactions, such as polycondensation.

One example of polymer synthesis involving hydrazine derivatives is the creation of polyazomethines containing pyrazole moieties. nih.gov In this process, a substituted aniline (B41778) is first converted into a diaminopyrazole monomer using hydrazine hydrate. nih.gov This monomer, which contains reactive amine groups, can then undergo a polycondensation reaction with an aromatic dialdehyde, such as terephthalaldehyde, to form a high-molecular-weight polyazomethine. nih.gov These polymers exhibit high thermal stability and have potential applications in various fields due to their conjugated structure and the properties imparted by the heterocyclic pyrazole units. nih.gov

Applications in the Fuel Industry

The parent compound, hydrazine (N₂H₄), is well-known for its use in the fuel industry, particularly as a high-energy rocket propellant and in fuel cells. wikipedia.org Hydrazine is a convenient reductant that can decompose exothermically to produce nitrogen and hydrogen gas, making it useful in monopropellant thrusters for spacecraft. wikipedia.org It is also used in aqueous solutions as an oxygen scavenger in power plant steam cycles to prevent corrosion. wikipedia.org

Patents indicate that substituted phenylhydrazine compounds are also applied in the fuel industry. google.comjustia.com While specific applications for this compound are not detailed, derivatives are likely used as intermediates for synthesizing fuel additives, stabilizers, or other specialized components. The chemical properties endowed by the phenylhydrazine structure can be harnessed to create molecules with desired performance characteristics for fuel applications.

Advanced Research Perspectives on 2,5 Dibromophenyl Hydrazine and Its Derivatives

Medicinal Chemistry Investigations

The scaffold of (2,5-Dibromophenyl)hydrazine is of significant interest in medicinal chemistry due to its potential to be elaborated into a variety of bioactive molecules. Researchers have successfully utilized this compound as a starting material for synthesizing derivatives with therapeutic potential.

Design and Synthesis of Novel Bioactive Molecules

This compound is a key intermediate in the synthesis of a wide range of organic compounds, including those with potential applications in pharmaceuticals. The presence of the hydrazine (B178648) moiety allows for the formation of hydrazones, which are known for their diverse biological activities, including antimicrobial and anticancer effects. researchgate.netnih.govarkat-usa.org

The synthesis of novel bioactive molecules often involves the condensation of this compound with various aldehydes or ketones to form the corresponding hydrazones. researchgate.net These reactions are typically straightforward and allow for the introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships. For instance, derivatives of hydrazones have shown promising results against various bacterial and fungal strains. nih.gov

One notable example of a bioactive molecule derived from this compound is the anti-leukemic agent LFM-A13. The synthesis of this compound highlights the utility of this compound as a precursor in developing targeted therapies.

Development of Kinase Inhibitors, Specifically Bruton's Tyrosine Kinase (BTK) Inhibitors

A significant area of research involving this compound has been the development of inhibitors for Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development and signaling. nih.govnih.gov Aberrant BTK activity is implicated in various B-cell malignancies, making it a prime therapeutic target. nih.gov

LFM-A13 (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide) is a potent and selective inhibitor of BTK, synthesized using this compound as a key starting material. nih.govtocris.com This reversible inhibitor was designed based on a three-dimensional homology model of the BTK kinase domain. nih.gov LFM-A13 demonstrates an IC₅₀ value of 2.5 μM for recombinant BTK and shows high specificity, with no significant activity against other protein kinases even at much higher concentrations. nih.govtocris.com The development of LFM-A13 represents a successful example of rational drug design, where this compound provides the core scaffold for interacting with the target enzyme. nih.gov

| BTK Inhibitor | Chemical Name | Inhibitory Concentration (IC₅₀) | Selectivity |

| LFM-A13 | 2-Cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide | 2.5 μM | High selectivity for BTK over other kinases like JAK1, JAK3, HCK, EGFR kinase, and insulin (B600854) receptor kinase. nih.govtocris.com |

Structure-Activity Relationship (SAR) Studies for Pharmacological Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of lead compounds. For derivatives of this compound, SAR studies have been instrumental in understanding how different structural modifications influence biological activity. nih.govjst.go.jp

In the context of antifungal agents, for example, SAR studies on aromatic acylhydrazones have shown that the presence and position of bromine atoms on the phenyl ring are critical for activity. nih.gov For instance, compounds with a 3,5-dibromophenyl group as one of the aromatic rings displayed good selectivity. nih.gov These studies help in identifying the key structural features required for potent and selective inhibition, guiding the design of more effective therapeutic agents. The electron-withdrawing or -donating nature of substituents and their positions on the phenyl ring can significantly alter the biological activity of the resulting compounds. rsc.org

Computational Chemistry and Theoretical Studies

Computational chemistry plays a vital role in understanding the properties and reactivity of molecules like this compound at a molecular level. These theoretical approaches complement experimental work by providing insights that are often difficult to obtain through laboratory methods alone.

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the three-dimensional structure, electronic properties, and reactivity of this compound and its derivatives. These studies can predict the energetically favorable conformations of molecules and their interactions with biological targets. nih.gov

For example, the design of the BTK inhibitor LFM-A13 was guided by a homology model of the BTK kinase domain. nih.gov Modeling studies revealed a specific binding pocket and predicted that the aromatic ring of LFM-A13 would be in close proximity to a tyrosine residue (Tyr476), with its substituent group positioned between arginine (Arg525) and aspartate (Asp539) residues, forming favorable hydrogen bonding interactions. nih.gov Computational methods are also used to calculate properties like TPSA (Topological Polar Surface Area) and LogP, which are important for predicting the drug-like characteristics of a compound. chemscene.comchemscene.com

Prediction of Reaction Pathways and Transition States

Theoretical calculations are also used to predict the pathways of chemical reactions involving this compound and to determine the structures and energies of transition states. researchgate.net This information is crucial for understanding reaction mechanisms and for optimizing reaction conditions to improve yields and selectivity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis

Conformational analysis of this compound primarily involves the study of rotations around the Carbon-Nitrogen (C-N) and Nitrogen-Nitrogen (N-N) single bonds. The relative orientation of the hydrazine group with respect to the dibrominated phenyl ring, as well as the internal conformation of the hydrazine group itself, gives rise to various possible conformers.

The key dihedral angles that define the conformation of this compound are:

τ1 (C1-C2-N1-N2): This torsion angle describes the rotation of the hydrazine group relative to the plane of the phenyl ring. Steric hindrance between the hydrogen atoms of the amino group and the bromine atom at the ortho (2-position) of the phenyl ring is expected to influence this angle significantly.

τ2 (C2-N1-N2-H): This angle defines the internal conformation of the hydrazine moiety.

The presence of two bromine atoms on the phenyl ring has a profound impact on the conformational preferences. The bromine atom at the 2-position introduces significant steric bulk, which likely forces the hydrazine group to adopt a non-planar orientation with respect to the phenyl ring to minimize steric clashes. Electronically, bromine atoms are electron-withdrawing through induction, which can affect the electron density on the phenyl ring and the C-N bond characteristics. iucr.org

Computational studies using methods like Density Functional Theory (DFT) can provide valuable insights into the relative energies of different conformers. A relaxed potential energy surface scan for the C-N torsion angle would likely reveal energy minima corresponding to staggered conformations that minimize steric interactions.

Table 1: Predicted Key Conformational Parameters for this compound

| Parameter | Predicted Value/Range | Rationale |

| C1-C2-N1-N2 Dihedral Angle (τ1) | ± 90° to ± 150° | To minimize steric hindrance between the -NH2 group and the ortho-bromine atom. A planar conformation (0° or 180°) would be energetically unfavorable. |

| C2-N1-N2-H Dihedral Angle (τ2) | ~ ± 60° (gauche) | Similar to the conformational preference in hydrazine and its simple derivatives, where a gauche conformation is generally more stable. |

| C-N Bond Length | ~1.40 - 1.42 Å | Influenced by the electronic effects of the bromine substituents and the hybridization of the nitrogen atom. |

| N-N Bond Length | ~1.43 - 1.45 Å | Typical for a hydrazine N-N single bond. |

Note: The values in this table are predictive and based on the analysis of related structures and general principles of conformational analysis. Experimental verification would be required for definitive values.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound and its derivatives in various environments, such as in solution or interacting with biological macromolecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of atomic positions and velocities over time. This allows for the exploration of the conformational space, the study of dynamic processes, and the calculation of thermodynamic properties.

For a molecule like this compound, MD simulations could be employed to:

Explore Conformational Flexibility: Simulations can reveal the accessible conformations of the molecule in a solvent, showing the transitions between different energy minima and the flexibility of the phenyl-hydrazine linkage.

Analyze Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study the hydration shell around the molecule and the influence of the solvent on its conformational preferences. The lipophilic nature of the dibromophenyl ring and the hydrophilic character of the hydrazine group would lead to specific solvation patterns.

Investigate Interactions with Biomolecules: In the context of drug design, MD simulations can be used to model the interaction of this compound derivatives with their biological targets, such as enzymes or receptors. These simulations can provide insights into the binding mode, the stability of the complex, and the key intermolecular interactions (e.g., hydrogen bonds, halogen bonds) that govern binding affinity.

Predict Macroscopic Properties: MD simulations can be used to calculate properties such as the diffusion coefficient and radial distribution functions, which provide information about the molecule's behavior in a condensed phase.

Table 2: Potential Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Force Field Example | Description |

| Bond Stretching | Harmonic (e.g., k(r-r₀)²) | Parameters for C-C, C-H, C-N, N-N, and N-H bonds would be required. |

| Angle Bending | Harmonic (e.g., k(θ-θ₀)²) | Parameters for angles such as C-C-C, C-C-N, C-N-N, and H-N-H would be needed. |

| Torsional Potentials | Fourier Series | Crucial for describing the rotation around the C-N and N-N bonds, defining the conformational energy landscape. |

| Non-bonded Interactions | Lennard-Jones + Coulombic | Parameters (van der Waals radii, well depths, and partial atomic charges) are needed for all atom types to model intermolecular and intramolecular non-bonded interactions. |

The development of accurate force field parameters is crucial for the reliability of MD simulations. For this compound, existing parameter sets for aromatic compounds and hydrazines could be used as a starting point, but further refinement and validation against quantum mechanical calculations or experimental data would be necessary for high-fidelity simulations.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Enhanced Selectivity and Sustainability

The traditional synthesis of (2,5-Dibromophenyl)hydrazine often involves the reduction of 2,5-dibromonitrobenzene using hydrazine (B178648) hydrate. While effective, current research is focused on developing more selective and sustainable synthetic routes.

Future research aims to refine existing methods and discover new ones to improve yield, reduce waste, and utilize greener solvents and catalysts. mdpi.com The development of catalyst-free synthesis methods is a significant area of interest, aiming to reduce reliance on potentially toxic metal catalysts and simplify purification processes. rsc.org Strategies being explored include the use of microwave-assisted synthesis to accelerate reaction times and save energy, as well as the development of one-pot reactions to improve efficiency. mdpi.com The goal is to create synthetic pathways that are not only more environmentally friendly but also more cost-effective for large-scale production.

Discovery of Undiscovered Bioactivities and Therapeutic Applications

Hydrazine derivatives have a long history of use in medicine, with applications in treating diseases like tuberculosis and cancer. nih.gov this compound and its derivatives are a subject of ongoing research to uncover new therapeutic applications. nih.govscispace.com The core structure of this compound serves as a scaffold for creating a diverse library of molecules with potential biological activities. rug.nlnih.gov

Current research indicates that derivatives of this compound may possess anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov For instance, certain hydrazone derivatives have shown significant anti-inflammatory and analgesic effects in preclinical studies. nih.gov The exploration of these compounds as potential treatments for a range of diseases is an active area of investigation. scispace.comresearchgate.net The versatility of the hydrazine scaffold allows for the synthesis of a wide array of derivatives, increasing the probability of discovering compounds with novel therapeutic mechanisms. nih.govscispace.comresearchgate.net

Development of Advanced Functional Materials Utilizing this compound Scaffolds

The unique chemical structure of this compound makes it a valuable building block for the creation of advanced functional materials. acs.orgissn.orgipcms.fr The presence of bromine atoms and a reactive hydrazine group allows for a variety of chemical modifications, leading to materials with tailored properties. acs.org

Researchers are exploring the use of this compound scaffolds in the development of polymers, stimuli-responsive materials, and corrosion inhibitors. rsc.orgacs.org For example, hydrazone-based molecules can be designed to switch between different configurations in response to light, making them suitable for applications in nanotechnology and smart materials. acs.org The ability to incorporate this compound into larger molecular structures opens up possibilities for creating materials with novel electronic, optical, and mechanical properties. acs.orgissn.orgipcms.fr

Integration of this compound Chemistry with Automated and High-Throughput Synthesis Platforms

To accelerate the discovery and optimization of new compounds, researchers are increasingly turning to automated and high-throughput synthesis platforms. thegauntgroup.comyoutube.comnih.gov These technologies allow for the rapid synthesis and screening of large libraries of compounds, significantly speeding up the drug discovery and materials development process. thegauntgroup.comyoutube.com

The integration of this compound chemistry with these platforms is a key area of future research. Automated systems can perform multi-step syntheses in a continuous flow, enabling the efficient production of a wide range of derivatives. nih.govnih.gov This approach not only increases the number of compounds that can be tested but also allows for more systematic exploration of structure-activity relationships. nih.gov The data generated from high-throughput screening can be used to train machine learning algorithms to predict the properties of new molecules, further accelerating the design of novel compounds with desired functionalities. youtube.com

Q & A

Q. What are the key synthetic strategies for preparing (2,5-dibromophenyl)hydrazine, and how can reaction conditions be optimized?

The synthesis of arylhydrazines typically involves the reaction of hydrazine hydrate with halogenated aromatic precursors. For brominated derivatives, nucleophilic aromatic substitution (SNAr) is common. For example, in analogous syntheses, hydrazine hydrate reacts with dihalogenated aromatic compounds (e.g., 2,5-dibromobenzene derivatives) under reflux in ethanol or pyridine, with acid catalysis to stabilize intermediates . Optimization includes controlling stoichiometry (excess hydrazine to drive substitution), solvent choice (polar aprotic solvents enhance reactivity), and reaction time (6–8 hours for complete substitution). Yield improvements may require recrystallization from ethanol or methanol .

Q. How can spectroscopic and crystallographic methods characterize this compound?

Key techniques include:

- CHNS analysis : Confirms elemental composition (C, H, N, S) and purity .

- NMR : H and C NMR identify aromatic protons (δ 7.0–8.0 ppm) and hydrazine NH signals (δ 3.5–5.0 ppm). Bromine substituents induce deshielding in adjacent protons.

- X-ray crystallography : Resolves molecular geometry, dihedral angles, and intermolecular interactions (e.g., Br⋯Br contacts in brominated analogs ).

- Mass spectrometry : Validates molecular weight via ESI-MS or MALDI-TOF.

Q. What are the thermodynamic properties of this compound, and how do they influence stability?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability. Bromine substituents increase molecular weight and may lower melting points compared to non-halogenated analogs. Stability under ambient conditions requires inert storage (argon/desiccators) due to hydrazine’s sensitivity to oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cycloaddition or catalytic reactions?

Density functional theory (DFT) studies evaluate reaction pathways, such as cycloreversion barriers in hydrazine-catalyzed metathesis. For example, [2.2.2]-bicyclic hydrazines exhibit lower activation barriers (~15–20 kcal/mol) than [2.2.1] systems due to strain release . For brominated derivatives, electron-withdrawing effects may alter nucleophilicity and transition-state energetics. Solvent models (e.g., SMD) refine predictions of reaction feasibility .

Q. What contradictions exist in reported biological activities of arylhydrazines, and how can they be resolved?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from substituent positioning. For brominated analogs:

Q. How does this compound decompose under catalytic conditions, and what are the implications for hydrogen storage?

Catalytic decomposition (e.g., via transition metals like Ni or Ir) produces and . Bromine substituents may slow decomposition kinetics due to increased electron density at the hydrazine moiety. Mechanistic studies using in situ FTIR or GC-MS can track intermediates (e.g., diazene) and optimize catalysts for selective yield .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Bromine’s high electron density can disrupt crystal packing. Strategies include:

- Co-crystallization : Use of hydrogen-bond donors (e.g., carboxylic acids) to stabilize lattices.

- Temperature gradients : Slow cooling from DMF/ethanol mixtures to enhance crystal growth .

Methodological Considerations

Q. How to analyze reaction byproducts in this compound synthesis?

- HPLC-MS : Identifies unreacted precursors or side products (e.g., dihydrofuran derivatives from unintended cyclization ).

- TLC monitoring : Hexane/ethyl acetate (3:1) systems track substitution progress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.